molecular formula C29H29N3O4 B11422867 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422867
M. Wt: 483.6 g/mol
InChI Key: DAAPNRJSOXJBCJ-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and propoxy functional groups attached to a pyrrolopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrazole core.

    Functional Group Introduction: The hydroxyl, methoxy, and propoxy groups are introduced through substitution reactions using suitable reagents such as phenols, methoxybenzenes, and propoxybenzenes.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl, methoxy, and propoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-BUTOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxy group, in particular, may enhance its lipophilicity and influence its biological activity compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H29N3O4/c1-3-18-36-22-14-10-20(11-15-22)28-25-26(23-6-4-5-7-24(23)33)30-31-27(25)29(34)32(28)17-16-19-8-12-21(35-2)13-9-19/h4-15,28,33H,3,16-18H2,1-2H3,(H,30,31)

InChI Key

DAAPNRJSOXJBCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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